Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate
Description
1.1. Chemical Identity and Nomenclature
Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate is a chiral, heterocyclic organic compound with the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 grams per mole. The structure consists of a piperidine ring substituted at the 2 and 4 positions with carboxylate groups, both of which are esterified as methyl esters. The stereochemistry is defined as (2S,4R), indicating the specific three-dimensional arrangement of the substituents at these positions.
The compound is recognized by several chemical identifiers and synonyms, as summarized in the following table:
| Identifier Type | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 98935-65-0 |
| PubChem CID | 49759494 |
| Molecular Formula | C₉H₁₅NO₄ |
| Molecular Weight | 201.22 g/mol |
| SMILES | COC(=O)[C@@H]1CCNC@@HC(=O)OC |
| InChI | InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7+/m1/s1 |
| Synonyms | 2,4-Piperidinedicarboxylic acid, dimethyl ester, cis-; cis-dimethyl piperidine-2,4-dicarboxylate |
| Purity (commercial samples) | ≥95% |
The compound’s three-dimensional structure and stereochemistry are crucial for its reactivity and potential biological roles.
1.2. Historical Context in Heterocyclic Chemistry
Piperidine derivatives have long held a central position in the field of heterocyclic chemistry due to their prevalence in natural products and pharmaceuticals. The synthesis and functionalization of substituted piperidines, particularly those with defined stereochemistry, have been the subject of extensive research since the mid-20th century. The development of methods to access optically pure piperidine-2,4-dicarboxylate derivatives, such as this compound, has paralleled advances in asymmetric synthesis and chiral resolution techniques.
Historically, amino acids have served as key chiral building blocks for the preparation of substituted piperidines. The use of cyclization strategies, including diastereoselective reduction of imines and annulation reactions, has enabled the efficient construction of 2,4-disubstituted piperidine frameworks. These synthetic methodologies have provided access to a range of derivatives, facilitating their study as intermediates in the synthesis of more complex molecules.
1.3. Role in Contemporary Organic Synthesis
This compound is valued as a versatile building block in contemporary organic synthesis. Its defined stereochemistry and functional groups make it a useful intermediate for the preparation of more complex heterocyclic compounds and for the introduction of chiral centers into target molecules. The compound is frequently employed in the synthesis of analogs for medicinal chemistry research, particularly in the development of central nervous system agents and enzyme inhibitors.
Recent research has highlighted the utility of substituted piperidine dicarboxylates in the synthesis of biologically active molecules, including metabotropic glutamate receptor modulators and arginase inhibitors. The ability to selectively functionalize the piperidine ring and modify the ester groups enables the generation of diverse molecular scaffolds for drug discovery and development.
The following table summarizes selected research findings and synthetic applications:
Properties
IUPAC Name |
dimethyl (2S,4R)-piperidine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJHLIFSMMYQEN-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN[C@@H](C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678066 | |
| Record name | Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98935-65-0 | |
| Record name | Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the diastereoselective addition of Grignard reagents to chiral imines derived from piperidine. The reaction conditions often include low temperatures and the use of solvents like tetrahydrofuran (THF) to maintain the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes using chiral catalysts. These processes are designed to maximize yield and enantiomeric purity while minimizing waste and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
While comprehensive data tables and exhaustive case studies for Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate are not available in the search results, its roles and applications in scientific research can be elucidated. This compound, also known under other names such as cis-dimethyl piperidine-2,4-dicarboxylate, is a chemical compound with the molecular formula .
Relevant Research Areas:
- Pharmacology: Piperidine dicarboxylates have been shown to prevent the development of receptor desensitization . Studies involving piperidine dicarboxylate analogues on neuromuscular junctions revealed their activity as agonists that depolarize the fiber membrane .
- Antiviral Drug Development: Piperidine-containing compounds have demonstrated effective inhibition of PLP2 from HCoV-NL63, a pathogen that can be potentially fatal in children and the elderly . These compounds may offer opportunities for broader-spectrum antiviral drugs effective against SARS-CoV and HCoV-NL63 infections .
- Organic Synthesis: Dimethyl acetylenedicarboxylate (DMAD), a related compound, is a versatile tool in organic synthesis . It participates in various reactions, such as cycloadditions, leading to the formation of thiadiazines, which are used as nematicides, fungicides, herbicides, and insecticides . DMAD can also induce piperidine ring opening, providing substituted pyrroles .
- Coordination Chemistry: Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate, a similar compound, serves as a ligand in coordination complexes, enhancing the stability and reactivity of metal ions, which is crucial for catalysis and materials science .
- Agrochemicals and Dyes: Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate applications extend to the fields of agrochemicals and dyes, where it contributes to the formulation of effective products .
Mechanism of Action
The mechanism by which Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Ring Size and Substitution Patterns
- Piperidine vs. Pyrrolidine Derivatives: Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate (piperidine ring) contrasts with (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (APDC, pyrrolidine ring). Key Substituents: APDC contains an amino group at position 4, which is critical for its agonist activity at mGlu2/3 receptors. In contrast, the piperidine analog lacks this functional group, likely rendering it inactive at glutamate receptors .
Pyridine-Based Analogs
- Dimethyl 5-((4-phenylbutyl)amino)pyridine-2,4-dicarboxylate () and related pyridine derivatives replace the saturated piperidine ring with an aromatic pyridine core.
Azetidine and Cubane Derivatives
- Cubane-based dicarboxylates () exhibit unique three-dimensional geometries but lack biological data in the provided context .
Receptor Interactions
- (2R,4R)-APDC : A well-characterized group II mGlu receptor agonist with micromolar affinity. It inhibits glutamate exocytosis in neuronal tissues but shows cross-reactivity with other mGlu subtypes .
- This compound: No direct receptor activity reported. However, its pyrrolidine-based derivative, KUD983/KUD984 (), demonstrates anticancer activity via PI3K/Akt pathways, highlighting the impact of substituents on biological targeting .
Enzyme Inhibition
- Substituents at position 5 influence selectivity and potency .
Stereochemical and Conformational Impact
- The (2S,4R) configuration of the target compound contrasts with (2R,4R)-APDC, where the 4R stereochemistry is essential for mGlu2/3 binding. Piperidine’s larger ring may reduce steric hindrance compared to pyrrolidine, but the absence of an amino group limits receptor engagement .
Biological Activity
Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate (DMPC) is a chiral compound that has garnered attention in both organic chemistry and biological research. Its unique structure, characterized by two ester functional groups attached to a piperidine ring, contributes to its potential biological activities. This article delves into the biological activity of DMPC, including its mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₅N₁O₄ and a molecular weight of 185.22 g/mol. The compound features two carboxylate groups that play a crucial role in its interaction with biological targets.
The biological activity of DMPC primarily involves its role as an enzyme inhibitor . It is believed to interact with the active sites of specific enzymes, thereby preventing substrate binding and subsequent catalytic reactions. The exact molecular targets may vary, but they often include key enzymes involved in metabolic pathways. This mechanism positions DMPC as a valuable compound in drug development and enzyme studies .
Applications in Scientific Research
DMPC has been utilized in various research contexts:
- Enzyme Studies : It serves as a model compound for studying enzyme mechanisms and developing enzyme inhibitors.
- Synthesis of Complex Molecules : DMPC is employed as a building block in the synthesis of more complex organic molecules and chiral drugs.
- Pharmaceutical Development : The compound is being investigated for its potential therapeutic effects, particularly in areas such as anti-inflammatory and anticancer properties.
Comparative Analysis with Similar Compounds
To understand the uniqueness of DMPC, it is essential to compare it with structurally similar compounds:
| Compound Name | Stereochemistry | Biological Activity |
|---|---|---|
| Dimethyl (2S,4S)-piperidine-2,4-dicarboxylate | (2S,4S) | Different enzyme inhibition profile |
| Dimethyl (2R,4R)-piperidine-2,4-dicarboxylate | (2R,4R) | Distinct pharmacological properties |
| Dimethyl (2R,4S)-piperidine-2,4-dicarboxylate | (2R,4S) | Unique interactions with biological targets |
The stereochemistry of DMPC significantly influences its reactivity and interactions with biological molecules. This specificity makes it an important candidate for the development of chiral drugs .
Case Studies and Research Findings
Recent studies have highlighted the potential of DMPC in various applications:
- Enzyme Inhibition Studies : Research indicates that DMPC can effectively inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that it can bind to the active sites of specific enzymes, leading to decreased enzymatic activity .
- Pharmacological Investigations : In vivo studies have explored the anti-inflammatory properties of DMPC. Animal models have demonstrated that DMPC administration results in reduced inflammation markers compared to control groups .
Q & A
Q. What ethical standards apply to pharmacological testing of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
